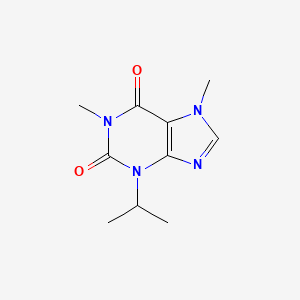
Hydrazinecarboxamide, 2-(2-chloroethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-(2-chloroethylidene)- is a semicarbazone derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 2-chloroethylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide, 2-(2-chloroethylidene)- can be synthesized through the condensation reaction between hydrazinecarboxamide and 2-chloroacetaldehyde. The reaction typically occurs under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of hydrazinecarboxamide, 2-(2-chloroethylidene)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxamide, 2-(2-chloroethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of hydrazinecarboxamide, 2-(2-chloroethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, its ability to chelate metal ions makes it a valuable ligand in coordination chemistry .
Comparación Con Compuestos Similares
Hydrazinecarboxamide, 2-(2-chloroethylidene)- can be compared with other semicarbazone derivatives, such as:
- Hydrazinecarboxamide, 2-(hexan-2-ylidene)-
- Hydrazinecarboxamide, 2-(heptan-2-ylidene)-
- Hydrazinecarboxamide, 2-(1-(3-aminophenyl)ethylidene)-
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique presence of the 2-chloroethylidene group in hydrazinecarboxamide, 2-(2-chloroethylidene)- imparts distinct properties, making it a valuable compound for specific applications .
Propiedades
Número CAS |
66188-77-0 |
|---|---|
Fórmula molecular |
C3H6ClN3O |
Peso molecular |
135.55 g/mol |
Nombre IUPAC |
(2-chloroethylideneamino)urea |
InChI |
InChI=1S/C3H6ClN3O/c4-1-2-6-7-3(5)8/h2H,1H2,(H3,5,7,8) |
Clave InChI |
SNDIEXRJNAJLSD-UHFFFAOYSA-N |
SMILES canónico |
C(C=NNC(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)
![tert-butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B14002940.png)
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)









